molecular formula C8H12N2 B8720805 4-Methyl-5-propylpyrimidine

4-Methyl-5-propylpyrimidine

Cat. No.: B8720805
M. Wt: 136.19 g/mol
InChI Key: OEHOQVCMFPKEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-propylpyrimidine is a pyrimidine derivative characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 2. Its structure includes a methyl group at position 4 and a propyl chain at position 3. Pyrimidines are central to numerous biological and industrial applications, ranging from nucleotide analogs to agrochemical precursors. While specific data on This compound are sparse in the provided evidence, its structural analogs—such as substituted pyrimidines with alkyl, hydroxy, or halogen groups—are well-documented for their roles in medicinal chemistry and material science .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4-methyl-5-propylpyrimidine

InChI

InChI=1S/C8H12N2/c1-3-4-8-5-9-6-10-7(8)2/h5-6H,3-4H2,1-2H3

InChI Key

OEHOQVCMFPKEGS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=CN=C1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Methyl-5-propylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis routes, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Properties/Applications Synthesis Highlights
This compound Methyl (C4), Propyl (C5) Hypothesized antibacterial activity Likely alkylation of pyrimidine core (inferred from )
5-(2-Hydroxyethyl)pyrimidin-2,4-dione (1) Hydroxyethyl (C5) Potential nucleoside analog Hydrolysis/acetoxylation steps
6-Aryl-4-oxo-1,4-dihydropyrimidines (5a–5d) Thioether, cyano, aryl groups Antibacterial agents (e.g., vs. S. aureus) Alkylation with iodopropane/aryl halides
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Chloro (C4), methoxy (C6) Pharmaceutical intermediate Multi-step halogenation/amination
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid Isopropyl (C4), methoxymethyl (C2) Fine chemical synthesis Unclear (commercial synthesis)

Key Observations:

For example, compound 5d (4-oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile) demonstrated moderate activity against E. coli (MIC = 32 µg/mL) . Electron-withdrawing groups (e.g., chloro in ) or hydrogen-bonding moieties (e.g., hydroxyethyl in ) can modulate reactivity and solubility.

Synthetic Flexibility: Alkylation reactions are central to introducing propyl/methyl groups. Halogenation (e.g., in ) and acetoxylation (e.g., in ) are common for functionalizing pyrimidine cores.

Industrial Relevance :

  • Compounds like 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS 1249306-95-3) are marketed as intermediates for fine chemicals, highlighting the demand for alkyl-substituted pyrimidines .

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